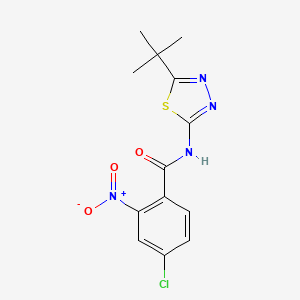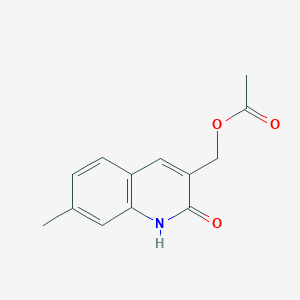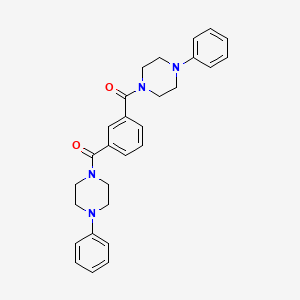
ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporters (MCTs). MCTs are a family of transporters that play a critical role in the transport of lactate and other monocarboxylates across the cell membrane. The inhibition of MCTs by AZD-3965 has been shown to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate inhibits MCTs by binding to the cytoplasmic facing cavity of the transporter, blocking the transport of lactate and other monocarboxylates across the cell membrane. This leads to intracellular acidification and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has been shown to decrease lactate production in the liver, potentially leading to therapeutic applications in liver disease. ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has also been shown to increase glucose uptake in muscle cells, potentially leading to therapeutic applications in metabolic diseases such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has a number of advantages and limitations for lab experiments. One advantage is its specificity for MCTs, allowing for targeted inhibition of lactate transport. However, ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has a relatively short half-life, requiring frequent dosing in lab experiments. Additionally, ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has a low solubility in water, requiring the use of organic solvents for administration.
Zukünftige Richtungen
There are a number of future directions for research on ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate. One potential direction is the development of combination therapies using ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate and other cancer treatments. Another potential direction is the investigation of the role of MCTs in other diseases, such as liver disease and metabolic diseases. Finally, the development of more potent and selective MCT inhibitors may lead to improved therapeutic outcomes.
Synthesemethoden
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-aminobenzonitrile with 1-bromohexane to form 2-amino-5-(1-azepanylcarbonyl)benzonitrile. This intermediate is then reacted with ethyl 2-bromo-4-methyl-3-thiophenecarboxylate to form ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in cancer. MCTs are upregulated in many cancer cells, and the inhibition of MCTs by ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has been shown to decrease lactate transport and increase intracellular acidification, leading to decreased cancer cell proliferation and increased apoptosis. ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
ethyl 2-amino-5-(azepane-1-carbonyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-20-15(19)11-10(2)12(21-13(11)16)14(18)17-8-6-4-5-7-9-17/h3-9,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSXJUIHYRBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-(azepan-1-ylcarbonyl)-4-methylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)